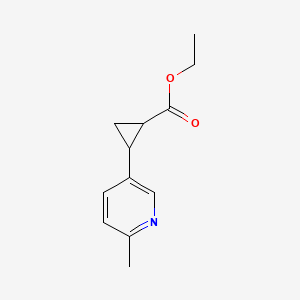
(1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester is a synthetic organic compound that belongs to the class of cyclopropanecarboxylic acid derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester typically involves the cyclopropanation of a suitable precursor, such as a pyridine derivative, followed by esterification. Common reagents used in the synthesis include diazo compounds for cyclopropanation and alcohols for esterification. Reaction conditions may vary, but they often involve the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that can be optimized for cost-effectiveness and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
(1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the cyclopropane moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.
Biology
In biological research, this compound may be investigated for its potential biological activity, including its interactions with enzymes, receptors, or other biomolecules. Studies may focus on its potential as a lead compound for drug development or as a tool for probing biological pathways.
Medicine
In medicine, the compound could be explored for its therapeutic potential. This may include studies on its pharmacokinetics, pharmacodynamics, and toxicity, as well as its efficacy in treating specific diseases or conditions.
Industry
In industrial applications, this compound may be used as an intermediate in the production of agrochemicals, pharmaceuticals, or specialty chemicals. Its unique properties can make it valuable for developing new products or improving existing ones.
Mécanisme D'action
The mechanism of action of (1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The pathways involved could include signal transduction, metabolic processes, or other cellular mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (1RS,2RS)-2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid ethyl ester include other cyclopropanecarboxylic acid derivatives and pyridine-containing compounds. Examples include:
- 2-(6-Methylpyridin-3-yl)-cyclopropanecarboxylic acid
- Ethyl 2-(pyridin-3-yl)-cyclopropanecarboxylate
- 2-(6-Methylpyridin-3-yl)-cyclopropanecarboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, including the cyclopropane ring and the pyridine moiety. These features can impart unique reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
4903-96-2 |
|---|---|
Formule moléculaire |
C12H15NO2 |
Poids moléculaire |
205.25 g/mol |
Nom IUPAC |
ethyl 2-(6-methylpyridin-3-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C12H15NO2/c1-3-15-12(14)11-6-10(11)9-5-4-8(2)13-7-9/h4-5,7,10-11H,3,6H2,1-2H3 |
Clé InChI |
BOHGDLNSPYNXGS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CC1C2=CN=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


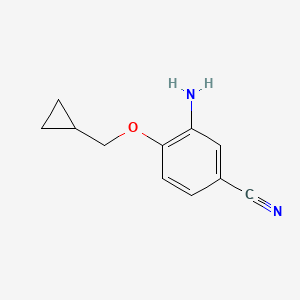
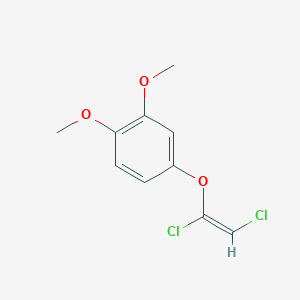
![1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13032684.png)
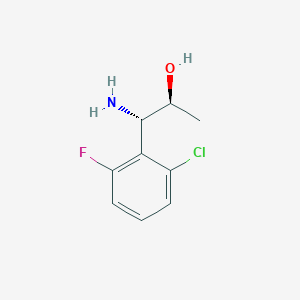
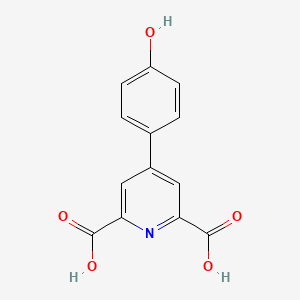
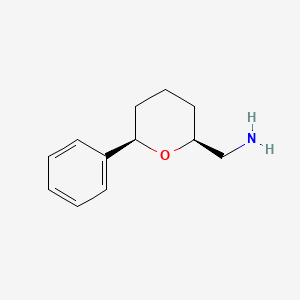
![(2R,3R,4S,5R)-5-(7-Amino-3H-imidazo[4,5-B]pyridin-3-YL)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-YL benzoate](/img/structure/B13032711.png)
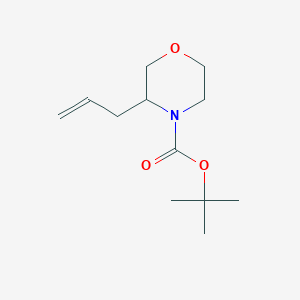
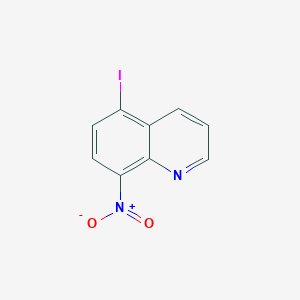
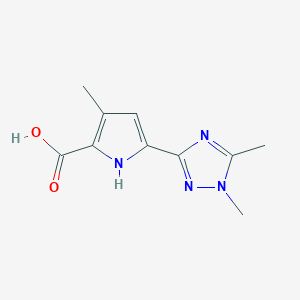



![7-(Methylsulfonyl)-1-((2R)-1-((tetrahydro-2H-pyran-2-YL)oxy)propan-2-YL)-1,4-dihydro-2H-pyrimido[4,5-D][1,3]oxazin-2-one](/img/structure/B13032738.png)
